molecular formula C10H9BrN2O2 B3108229 Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate CAS No. 1638772-21-0

Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate

Cat. No.: B3108229
CAS No.: 1638772-21-0
M. Wt: 269.09
InChI Key: AHDSZKMEHGCPDL-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate (CAS: 1638772-21-0) is a brominated indazole derivative featuring a methyl ester group at position 6 and a methyl substituent at position 2. This compound is of interest in medicinal chemistry and materials science due to its heterocyclic indazole core, which is known for diverse biological activities, including kinase inhibition and anticancer properties. The bromine atom at position 4 enhances electrophilicity, making it a versatile intermediate for cross-coupling reactions in synthetic organic chemistry. Its purity (>97%) and availability from suppliers like Amadis Chemical ensure its utility in research.

Properties

IUPAC Name

methyl 4-bromo-2-methylindazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-13-5-7-8(11)3-6(10(14)15-2)4-9(7)12-13/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDSZKMEHGCPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=CC(=CC2=N1)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate typically involves the bromination of 2-methylindazole followed by esterification. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and esterification to ensure consistent product quality and yield .

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atom and the carboxylate ester group play crucial roles in binding to these targets, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and the structure of the final bioactive molecule derived from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate, enabling comparative analysis of their physicochemical properties, reactivity, and applications.

Methyl 4-chloro-1H-indazole-6-carboxylate

  • Structural Differences : Chlorine replaces bromine at position 4, reducing molecular weight (Br: ~80 g/mol vs. Cl: ~35 g/mol) and polarizability.
  • Implications : The lower atomic radius of chlorine may decrease steric hindrance but reduce electrophilicity compared to bromine, affecting reactivity in Suzuki-Miyaura couplings.
  • Purity : Available at 97% (similar to the target compound).

Ethyl 4-chloro-2-methylquinoline-6-carboxylate

  • Core Heterocycle: Quinoline replaces indazole, altering aromatic π-stacking interactions.
  • Applications: Quinoline derivatives are prominent in antimalarial research, whereas indazoles are explored for kinase inhibition.

5-Bromo-4-nitro-1H-indazole

  • Functional Groups: Nitro group at position 4 introduces strong electron-withdrawing effects, increasing acidity of the indazole NH (pKa ~3–4 vs. ~8–9 for non-nitro analogs).
  • Reactivity : Nitro groups facilitate nucleophilic aromatic substitution, whereas bromine in the target compound supports cross-coupling.

4-Bromo-6-fluoro-5-methyl-2-(triphenylmethyl)-2H-indazole

  • Substituents: Fluorine at position 6 enhances electronegativity and metabolic stability.
  • Molecular Weight : Significantly higher (~500 g/mol) due to the triphenylmethyl group, impacting solubility.

Methyl 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate

  • Core Structure : Benzoimidazole replaces indazole, altering hydrogen-bonding capacity.
  • Substituents : Dual halogens (Br and Cl) on the phenyl ring enhance halogen-bonding interactions, relevant in protein-ligand docking.

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Key Applications
This compound Indazole Br (C4), CH₃ (C2), COOCH₃ (C6) ~269.1 Kinase inhibitors, intermediates
Methyl 4-chloro-1H-indazole-6-carboxylate Indazole Cl (C4), COOCH₃ (C6) ~225.6 Cross-coupling precursors
Ethyl 4-chloro-2-methylquinoline-6-carboxylate Quinoline Cl (C4), CH₃ (C2), COOCH₂CH₃ (C6) ~265.7 Antimalarial agents
5-Bromo-4-nitro-1H-indazole Indazole Br (C5), NO₂ (C4) ~242.0 Electrophilic substitution
4-Bromo-6-fluoro-5-methyl-2-(triphenylmethyl)-2H-indazole Indazole Br (C4), F (C6), CH₃ (C5), CPh₃ (C2) ~527.3 Steric shielding studies

Key Research Findings

  • Reactivity : Bromine in the target compound enables Pd-catalyzed cross-coupling, whereas chlorine analogs require harsher conditions.
  • Biological Activity : Indazole derivatives with methyl esters show higher metabolic stability than ethyl esters in pharmacokinetic studies.
  • Crystallography : SHELX programs (e.g., SHELXL) have been used to resolve crystal structures of related halogenated indazoles, confirming substituent positioning.

Biological Activity

Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate is a synthetic compound belonging to the indazole family, recognized for its diverse biological activities. This article provides an overview of its biological activity, focusing on its medicinal chemistry applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H9BrN2O2
  • Molecular Weight : 255.1 g/mol
  • CAS Number : 1638772-21-0

The compound features a bromine atom at the 4-position and a carboxylate ester group, which are critical for its biological interactions and mechanisms.

Medicinal Chemistry Applications

This compound has been identified as a valuable building block in the synthesis of various bioactive molecules, particularly in the development of potential anticancer and antimicrobial agents . Its structural characteristics allow it to serve as an intermediate in pharmaceutical synthesis, contributing to the design of new therapeutic compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The bromine atom and the carboxylate ester group play significant roles in binding to enzymes or receptors, leading to various pharmacological effects.

  • Target Interactions : It has been noted that indazole derivatives can interact with kinases and other enzymes, influencing cell proliferation and survival pathways.
  • Biological Pathways : The compound may modulate signaling pathways associated with cancer progression and microbial resistance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound:

  • Inhibition Studies : Research indicates that indazole derivatives can act as inhibitors of specific kinases involved in tumor growth. For example, some derivatives have shown IC50 values in the low nanomolar range against various cancer cell lines .
CompoundTarget KinaseIC50 (nM)Cell Line
Methyl 4-bromo...PLK4<10HCT116
Methyl 4-bromo...FGFR1<30SNU16

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antifungal Activity : In vitro studies have shown that certain indazoles possess antifungal activity against Candida species, with varying degrees of effectiveness depending on structural modifications .
CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Methyl 4-bromo...C. albicans1 mM
Methyl 4-bromo...C. glabrataVariable based on resistance

Case Studies

  • Case Study on Antitumor Efficacy : A study involving this compound demonstrated significant tumor growth inhibition in mouse models when administered orally, suggesting its potential as a therapeutic agent in cancer treatment .
  • Case Study on Antimicrobial Properties : Another investigation assessed the compound's efficacy against resistant strains of Candida. Results indicated promising activity, warranting further exploration into its application in treating fungal infections .

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate, and how can purity be maximized?

Methodological Answer: The compound can be synthesized via multi-step nucleophilic substitution and esterification. A general approach involves:

  • Step 1 : Bromination of a pre-functionalized indazole scaffold using a brominating agent (e.g., NBS or Br₂) under controlled conditions to minimize side reactions .
  • Step 2 : Methyl esterification of the carboxyl group using methanol and a catalyst like H₂SO₄ or DCC.
  • Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Monitor reaction progress via TLC and confirm purity using HPLC (>97% purity threshold) .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.9 ppm for –OCH₃, δ ~170 ppm for carbonyl), bromine-substituted aromatic protons (δ 7.5–8.5 ppm), and the indazole NH (δ ~12 ppm, broad) .
  • IR : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and indazole ring vibrations (C–N stretch at ~1350 cm⁻¹).
  • HRMS : Calculate exact mass (C₁₁H₁₀BrN₂O₂ = 298.9974 Da) and compare with observed [M+H]⁺ .

Advanced Research Questions

Q. How can SHELXL be leveraged to resolve crystallographic ambiguities in the compound’s structure?

Methodological Answer: For single-crystal X-ray diffraction:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and integrate reflections with SHELXTL .
  • Refinement : Apply SHELXL’s restraints for disordered methyl/bromo groups. Use the TWIN command if twinning is detected. Validate via R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis .
  • Ambiguity Resolution : Cross-validate with DFT-calculated bond lengths/angles (e.g., Gaussian09) to confirm geometric parameters .

Q. How can contradictory spectroscopic and crystallographic data be reconciled (e.g., unexpected NOE correlations vs. X-ray torsional angles)?

Methodological Answer:

  • Scenario : A methyl group’s NMR NOE shows proximity to bromine, but X-ray suggests a different conformation.
  • Approach :
    • Perform variable-temperature NMR to assess dynamic effects (e.g., rotameric interconversion).
    • Use ORTEP-3 to visualize thermal ellipsoids and assess positional disorder in the crystal structure .
    • Compare with computational models (e.g., molecular dynamics simulations in AMBER) to identify low-energy conformers .

Q. What strategies are recommended for evaluating the compound’s bioactivity in medicinal chemistry studies?

Methodological Answer:

  • Target Selection : Prioritize kinases (e.g., JAK2, EGFR) due to indazole’s known scaffold activity. Use molecular docking (AutoDock Vina) to predict binding affinity .
  • In Vitro Assays :
    • Measure IC₅₀ against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay.
    • Assess metabolic stability using liver microsomes (e.g., human CYP3A4 inhibition) .
  • SAR Analysis : Synthesize analogs (e.g., replacing Br with Cl or modifying the ester group) to correlate structural features with activity .

Q. How can bromine’s reactivity be mitigated during functionalization reactions?

Methodological Answer:

  • Protection Strategies : Use silyl ethers (e.g., TBSCl) to temporarily protect the carboxylate group during Suzuki-Miyaura coupling .
  • Reaction Conditions : Employ Pd(PPh₃)₄ with Cs₂CO₃ in THF/water (3:1) at 80°C to minimize debromination .
  • Monitoring : Track byproducts (e.g., dehalogenated indazole) via LC-MS and optimize stoichiometry (1.2 equiv aryl boronic acid) .

Safety and Handling

Q. What safety protocols are critical for handling this brominated indazole derivative?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation .
  • Waste Disposal : Quench residual bromine with Na₂S₂O₃ before aqueous disposal.
  • Spill Management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as hazardous waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate

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